XAP044

描述

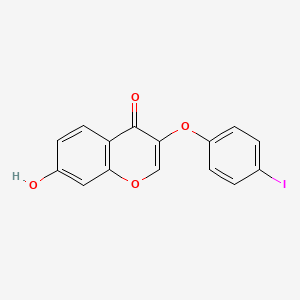

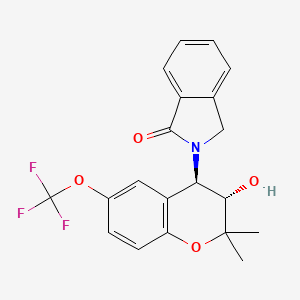

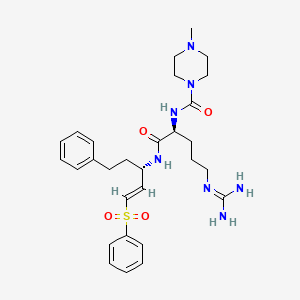

“7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one” is a chemical compound with the molecular formula C16H11IO4 . It is also known as XAP044 .

Synthesis Analysis

The compound was identified via a high throughput screening effort . It is the first mGlu7-selective antagonist that binds within the Venus Flytrap Domain (VFTD) close to the binding site of the orthosteric agonist L-glutamate .Molecular Structure Analysis

The compound has a molecular weight of 394.164 . It does not act via the seven-transmembrane region but rather via a binding pocket localized in mGlu7’s extracellular Venus flytrap domain, a region generally known for orthosteric agonist binding .科学研究应用

神经药理学:mGlu7受体调节

XAP044是一种强效、选择性和可逆的mGlu7受体拮抗剂 。这种受体亚型参与突触传递,并与多种神经系统疾病相关。通过抑制mGlu7,this compound可以帮助阐明该受体在焦虑、抑郁和精神分裂症等疾病中的作用,从而有可能带来新的治疗方法。

血脑屏障通透性研究

由于能够穿过血脑屏障,this compound成为研究神经活性化合物药代动力学的有价值工具 。它的通透性使研究人员能够研究药物传递到中枢神经系统的动力学,并优化脑部疾病的治疗策略。

精神疾病研究

This compound在临床前模型中表现出抗抑郁和抗焦虑样性质 。这使得它成为研究精神疾病病理生理学以及筛选靶向mGlu7受体的潜在治疗方法的重要化合物。

突触可塑性和记忆形成

该化合物选择性地阻断杏仁核外侧的长时程增强 (LTP) 。LTP是增强突触的過程,被认为是学习和记忆的细胞机制基础。this compound对LTP的影响为记忆形成和解决与记忆相关的疾病提供了见解。

化学合成和药物设计

This compound的结构包含一个色酮酮骨架,这是许多药物的关键特征 。它的合成和功能化可以导致开发具有改进疗效和安全性特征的新药。

分子对接和药物-受体相互作用研究

This compound的作用机制涉及阻止捕蝇草激动剂结合域的闭合 。这种独特的相互作用可以通过分子对接模拟进行研究,为设计受体特异性药物提供宝贵的信息。

比较药理学

This compound对mGlu5和mGlu8受体表现出较弱的结合亲和力 。这允许进行比较研究以了解受体亚型之间的细微差别,这对于开发选择性受体调节剂至关重要。

神经化学研究

作为mGlu7受体的拮抗剂,this compound可用于研究谷氨酸的作用,谷氨酸是大脑中主要的兴奋性神经递质 。这项研究可以帮助更好地了解神经化学过程以及开发针对谷氨酸相关疾病的治疗方法。

作用机制

XAP044, also known as 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGluR 7) .

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 7 (mGluR 7) . This receptor plays a crucial role in the regulation of neurotransmission in the mammalian central nervous system .

Mode of Action

This compound acts as a potent and selective antagonist of mGluR 7 . It inhibits long-term potentiation in the amygdala .

Biochemical Pathways

This compound affects the biochemical pathways associated with stress and anxiety . By inhibiting mGluR 7, it can modulate synaptic transmission, thereby influencing the responses associated with stress and anxiety .

Pharmacokinetics

It is known that this compound isbrain-penetrant , suggesting it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system.

Result of Action

The inhibition of mGluR 7 by this compound results in the reduction of stress and anxiety-related behaviors in animal models . It also inhibits long-term potentiation in the amygdala .

安全和危害

未来方向

The compound has demonstrated good brain exposure and wide spectrum anti-stress and antidepressant- and anxiolytic-like efficacy in rodent behavioral paradigms . The metabotropic glutamate receptors, including mGlu7, are attractive therapeutic targets for a range of psychiatric and neurological disorders . Therefore, the continued development of mGlu7 modulators, including “7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one”, holds promise for future therapeutic applications .

属性

IUPAC Name |

7-hydroxy-3-(4-iodophenoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZKJJYWINSUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does XAP044 interact with its target and what are the downstream effects?

A: this compound is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). Unlike other mGlu7 antagonists, this compound binds to a unique site within the extracellular Venus flytrap domain (VFTD) rather than the transmembrane domain. [, , ] This binding prevents the closure of the VFTD, effectively blocking the binding of the endogenous agonist glutamate. [] Consequently, this compound inhibits the downstream signaling pathways of mGlu7, including the modulation of glutamatergic and GABAergic neurotransmission. []

Q2: What is the impact of structural modifications on this compound's activity?

A: Research suggests that modifications to the this compound structure can significantly impact its potency and selectivity for mGlu7. [] Further investigations into structure-activity relationships are crucial for optimizing this compound derivatives with enhanced therapeutic potential.

Q3: What are the in vitro and in vivo effects of this compound?

A: In vitro studies have demonstrated that this compound effectively inhibits long-term potentiation (LTP) in the lateral amygdala of wild-type mice, an effect absent in mGlu7-deficient mice, confirming its mGlu7-dependent mechanism of action. [, ]

Q4: What is known about the pharmacokinetics of this compound?

A: While detailed pharmacokinetic studies are limited, research indicates that this compound demonstrates good brain exposure following systemic administration. [] This suggests that this compound can effectively cross the blood-brain barrier, a crucial factor for its potential therapeutic application in neurological and psychiatric disorders.

Q5: What are the implications of this compound's unique binding site for drug discovery?

A: The discovery of this compound's unique binding site within the VFTD of mGlu7 offers a novel avenue for drug development. [, , ] Targeting this previously unexplored binding pocket could lead to the development of a new class of mGlu7 antagonists with potentially improved selectivity and therapeutic profiles. Furthermore, as the three-dimensional structure of the mGlu7 VFTD is known, computer-assisted drug design can be readily employed to optimize the development of novel mGlu7 antagonists targeting this site. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1684161.png)

![3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B1684164.png)

![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)

![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)

![Sodium 4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B1684172.png)